Oleanonic acid

Catalog No.
S003575
CAS No.
17990-42-0
M.F
C30H46O3
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleanonic acid

CAS Number

17990-42-0

Product Name

Oleanonic acid

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,27-,28+,29+,30-/m0/s1

InChI Key

FMIMFCRXYXVFTA-FUAOEXFOSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C

Synonyms

oleanonic acid

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C

Description

The exact mass of the compound Oleanonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Oleanolic acid is a naturally occurring pentacyclic triterpenoid found in various plants, including olive leaves, olives, honeycombs, and some medicinal herbs []. It has gained significant interest in scientific research due to its diverse range of potential health benefits. Here's a closer look at its applications in scientific research:

Anti-Cancer Properties

Oleanolic acid exhibits promising anti-cancer properties in various studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit proliferation, and suppress metastasis (spread of cancer) []. Research suggests it may be effective against various cancers, including breast cancer, colon cancer, and liver cancer []. However, further investigation, including clinical trials, is needed to determine its efficacy and safety in human cancer treatment [].

Anti-Inflammatory Effects

Oleanolic acid possesses anti-inflammatory properties. Studies indicate it can suppress the production of inflammatory mediators and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory conditions like arthritis, inflammatory bowel disease, and asthma.

Liver Protective Effects

Research suggests oleanolic acid may offer protection against liver damage. Studies have shown it can improve liver function, reduce oxidative stress, and promote liver cell regeneration. This makes it a potential therapeutic agent for liver diseases like non-alcoholic fatty liver disease and hepatitis.

Other Potential Applications

Scientific research is exploring oleanolic acid's potential applications in various other areas. These include:

  • Antibacterial effects: Studies suggest oleanolic acid may have antibacterial properties and could be used to combat certain bacterial infections.
  • Antidiabetic effects: Some research indicates oleanolic acid may improve blood sugar control and insulin sensitivity, suggesting potential benefits for diabetes management.
  • Neuroprotective effects: Studies suggest oleanolic acid may have neuroprotective properties and could be beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Oleanonic acid, also known as oleanolic acid, is a naturally occurring pentacyclic triterpenoid that is widely distributed in various plants and foods. It exists either as a free acid or as an aglycone of triterpenoid saponins. Common sources of oleanonic acid include olive oil, Phytolacca americana (American pokeweed), Syzygium species, garlic, and various other plants such as Olea europaea (olive), Rosa woodsii, and Prosopis glandulosa . This compound is characterized by its unique chemical structure, which features a beta-hydroxy group at position 3 of the oleanane skeleton .

The mechanism of action for oleanolic acid's potential health benefits is still under investigation. Some studies suggest it may interact with cellular pathways involved in inflammation and cancer cell growth [, ]. More research is needed to fully understand how OA works.

That contribute to its biological activities. It can participate in esterification and oxidation reactions, leading to the formation of derivatives with enhanced properties. For example, modifications have been made to create semi-synthetic derivatives aimed at increasing potency and bioavailability . The biosynthesis of oleanonic acid starts from mevalonate, progressing through several enzymatic steps to form squalene, which is then converted into oleanolic acid via the action of specific enzymes like beta-amyrin synthase and cytochrome P450 enzymes .

Oleanonic acid exhibits a range of biological activities, including hepatoprotective, antitumor, and antiviral effects. It has been shown to activate telomerase in peripheral blood mononuclear cells significantly more than other tested compounds . Additionally, it displays weak anti-HIV and anti-hepatitis C virus activities in vitro . Research indicates that oleanonic acid can inhibit tumor growth by upregulating the tumor suppressor protein p53 and inducing apoptosis through mitochondrial pathways .

Oleanonic acid can be synthesized through various methods. Natural extraction from plant sources typically involves techniques such as Soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction. Following extraction, purification methods like thin-layer chromatography and high-performance liquid chromatography are used to isolate oleanonic acid from crude extracts . Synthetic routes often involve chemical modifications to enhance the compound's pharmacological properties, leading to derivatives with improved efficacy .

Oleanonic acid has numerous applications in medicine and pharmacology due to its diverse biological activities. It is primarily studied for its potential use in treating liver diseases, cancers, and viral infections. Additionally, it serves as a reference compound in research for comparing the inhibitory effects of other substances on enzymes like hyaluronidase and matrix metalloproteinases . Its antioxidant properties also make it valuable in cosmetic formulations aimed at skin health.

Interaction studies have demonstrated that oleanonic acid can modulate various biological pathways. For instance, it has been found to inhibit cyclooxygenase-2 activity, which is crucial in inflammatory processes . Furthermore, studies indicate that oleanonic acid can interact with cellular signaling pathways related to apoptosis and cell cycle regulation, contributing to its antitumor effects .

Oleanonic acid shares structural similarities with several other triterpenoids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
Ursolic AcidSimilar pentacyclic structureStronger anti-inflammatory properties
Betulinic AcidRelated pentacyclic triterpenoidNotable for its potent antiviral effects
Moronic AcidAnother oleanane-type triterpenoidExhibits different biological activities

While all these compounds belong to the same class of triterpenoids and exhibit beneficial biological activities, oleanonic acid is unique due to its specific interactions with cellular pathways related to telomerase activation and apoptosis induction . Its relatively non-toxic profile further distinguishes it from some synthetic analogs that may exhibit higher potency but also increased toxicity.

Solubility Characteristics in Organic Solvents and Aqueous Media

Oleanonic acid exhibits significantly limited solubility in aqueous environments, making it a highly hydrophobic compound. The solubility characteristics demonstrate marked differences across various solvent systems, with distinct patterns observed for organic solvents versus aqueous media.

Organic Solvent Solubility

The compound demonstrates selective solubility patterns in organic solvents. In chloroform, oleanonic acid exhibits slight solubility, while in methanol, solubility is achieved only under heated conditions [1]. For dimethyl sulfoxide (DMSO), a commonly used pharmaceutical solvent, the compound shows a solubility of approximately 100 milligrams per milliliter (219.93 millimolar), though ultrasonic assistance is required to achieve complete dissolution [3].

The solubility profile follows established principles of triterpene behavior, where compounds with intermediate polarity demonstrate optimal dissolution characteristics. Solubility parameters calculated for structurally similar oleanolic acid indicate values around 10.2, suggesting that solvents with matching solubility parameters provide the most effective dissolution [4]. Tetramethylurea has been identified as exceptionally effective for solubilizing related triterpene compounds, achieving significantly higher dissolution rates compared to conventional organic solvents [4].

Detailed solubility studies have been conducted across various organic systems, including 1-butanol, methyl isobutyl ketone, methyl tert-butyl ether, and binary solvent mixtures containing 2-propanol and water [5]. These investigations demonstrate that solubility behavior follows predictable thermodynamic models, with the modified Apelblat equation providing the best correlation for temperature-dependent solubility data [5].

Aqueous Media Solubility

The aqueous solubility of oleanonic acid is extremely limited, with values less than 0.1 milligrams per milliliter, rendering it practically insoluble in water-based systems [3]. This characteristic aligns with its highly lipophilic nature, reflecting the compound's pentacyclic triterpene structure and the absence of multiple polar functional groups.

The low aqueous solubility presents significant challenges for pharmaceutical formulation development. Solubilization strategies employing cosolvents have been investigated, with aqueous cosolvent systems containing tetramethylurea showing promise for enhancing dissolution in water-based formulations [4]. These mixed systems could potentially be employed for developing aqueous formulations of triterpene compounds.

Surfactant solutions and liquid polyethylene glycols have demonstrated slight to moderate solubilization effects for related triterpene acids [4]. The solubilization efficiency correlates with the surfactant concentration and the specific molecular interactions between the triterpene structure and the solubilizing agent.

Thermal Stability and Degradation Pathways

The thermal stability profile of oleanonic acid reveals important characteristics regarding its stability under elevated temperature conditions. The compound exhibits a melting point of 190°C [1], significantly lower than its parent compound oleanolic acid, which melts above 300°C [6]. This difference reflects the structural modifications resulting from the ketone substitution at position 3.

Thermal Decomposition Characteristics

Thermal analysis using differential scanning calorimetry reveals that oleanonic acid undergoes specific decomposition pathways under elevated temperatures. The compound shows thermal stability up to its melting point, beyond which degradation processes become increasingly significant.

The boiling point is estimated at 551.7 ± 50.0°C under standard atmospheric pressure conditions [1], though this represents a predicted value rather than experimentally determined data. The significant temperature range between melting and boiling points suggests potential for thermal decomposition processes occurring within this interval.

Degradation Mechanisms

Research on related triterpene compounds indicates that thermal degradation typically proceeds through multiple pathways. Autoxidation represents a primary degradation mechanism, particularly at elevated temperatures, even under inert atmospheric conditions [7]. This process can occur due to endogenous peroxide formation, leading to progressive compound deterioration.

The degradation kinetics show temperature dependence, with higher temperatures accelerating decomposition rates. Environmental factors such as the presence of metals, particularly iron and chromium from stainless steel surfaces, can catalyze degradation processes [7]. The presence of suitable solvents, such as hexadecane, has been shown to provide protective effects against thermal degradation in related compounds, potentially through solvation mechanisms that isolate individual molecules [7].

Stability Enhancement Strategies

Storage recommendations for oleanonic acid specify refrigeration at -20°C in desiccated conditions to maintain compound integrity [3]. These conditions minimize both thermal and oxidative degradation pathways that could compromise the compound's chemical stability.

The compound's thermal stability can be influenced by crystalline form and polymorphic state. Different crystallization conditions, including solvent choice and cooling rates, can produce varying degrees of molecular organization, affecting overall thermal stability characteristics [8].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of oleanonic acid provides detailed molecular fingerprints essential for compound identification and purity assessment. Each analytical technique contributes specific structural information that collectively defines the compound's spectroscopic profile.

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance (NMR) spectroscopic profile of oleanonic acid reflects its pentacyclic triterpene structure with characteristic chemical shift patterns. The ¹H NMR spectrum exhibits distinctive resonances corresponding to the various proton environments within the molecule.

Key spectroscopic features include signals for the olefinic proton associated with the 12-en double bond system, typically resonating around 5.3 parts per million [9]. The absence of the 3β-proton signal, which would appear around 3.5 parts per million in the parent oleanolic acid, confirms the ketone substitution at position 3 [10].

The ¹³C NMR spectrum provides detailed carbon environment information, with the carbonyl carbon of the ketone group appearing around 217 parts per million, distinct from the carboxylic acid carbon at approximately 180 parts per million [9]. The olefinic carbons associated with the 12-en system show characteristic resonances around 122-144 parts per million, depending on their specific electronic environment [10].

Comprehensive NMR assignments for related triterpene compounds have been established using advanced two-dimensional techniques, including Double Quantum Filtered Correlation Spectroscopy (DQF-COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and HSQC-Total Correlation Spectroscopy (HSQC-TOCSY) [11]. These techniques enable complete structural elucidation and confirm stereochemical assignments throughout the pentacyclic framework.

Infrared Spectroscopy

The infrared (IR) spectrum of oleanonic acid displays characteristic absorption bands that provide definitive structural identification. The carbonyl stretching vibration of the ketone group appears around 1710 cm⁻¹, representing one of the most diagnostic features of the spectrum [1].

The carboxylic acid functionality contributes a carbonyl stretch around 1700 cm⁻¹, often appearing as a complex absorption due to hydrogen bonding interactions and dimeric associations [12]. The hydroxyl stretch of the carboxylic acid group typically appears as a broad absorption around 3000-3500 cm⁻¹, with the exact position influenced by intermolecular hydrogen bonding [12].

Detailed vibrational mode assignments have been established for related triterpene acids, with characteristic absorptions including: asymmetric methyl stretching (νₐₛCH₃) around 2945 cm⁻¹, asymmetric methylene stretching (νₐₛCH₂) around 2930 cm⁻¹, methyl deformation modes (δCH₃) around 1443 cm⁻¹, and various skeletal vibrations throughout the fingerprint region [12].

The spectroscopic data demonstrates that raw samples often exist as complex mixtures of different conformational aggregates, with hydrogen bonding interactions significantly influencing the observed absorption patterns. Deconvolution analysis of the carbonyl region typically reveals multiple contributions, reflecting different molecular environments within the sample [12].

Mass Spectrometry

Mass spectrometric analysis of oleanonic acid provides definitive molecular weight confirmation and characteristic fragmentation patterns essential for compound identification. The molecular ion peak appears at m/z 454 corresponding to the molecular formula C₃₀H₄₆O₃ [1].

Fragmentation patterns in electron impact mass spectrometry reveal characteristic losses typical of triterpene compounds. Common fragmentation pathways include loss of the carboxylic acid group (loss of 45 mass units), methyl radical losses (15 mass units), and complex rearrangements involving the pentacyclic ring system [13].

In liquid chromatography-mass spectrometry analyses, the compound typically exhibits good ionization efficiency in both positive and negative ion modes. Negative ion mode often provides enhanced sensitivity due to facile deprotonation of the carboxylic acid functionality [14]. Characteristic fragment ions include m/z 455 [M+H]⁺ in positive mode and various deprotonated species in negative mode [14].

Advanced mass spectrometric techniques, including tandem mass spectrometry (MS/MS), provide additional structural confirmation through characteristic fragmentation patterns. Ion trap mass spectrometry has been successfully employed for quantitative analysis, with major fragment ions at m/z 455, 407, 391, 377, and 363 in negative ion mode, and m/z 457, 439, 411, and 393 in positive mode [14].

The mass spectrometric data, combined with chromatographic retention characteristics, provides a comprehensive analytical fingerprint suitable for compound identification and quantitative determination in complex matrices. Gas chromatography-mass spectrometry analysis of derivatized samples reveals additional structural information, with characteristic retention indices and fragmentation patterns that confirm the pentacyclic triterpene structure [15].

Data Summary Tables

PropertyValueReference
Molecular FormulaC₃₀H₄₆O₃ [1] [2]
Molecular Weight454.68 g/mol [1] [2]
Melting Point190°C [1]
Predicted Boiling Point551.7 ± 50.0°C [1]
DMSO Solubility100 mg/mL (219.93 mM) [3]
Aqueous Solubility<0.1 mg/mL [3]
Storage Conditions-20°C, desiccated [3]
Spectroscopic FeatureWavenumber/Chemical ShiftAssignmentReference
Ketone C=O stretch~1710 cm⁻¹νC=O (ketone) [1]
Carboxylic acid C=O~1700 cm⁻¹νC=O (acid) [12]
Olefinic proton~5.3 ppm12-H (¹H NMR) [9]
Ketone carbon~217 ppmC-3 (¹³C NMR) [9]
Acid carbon~180 ppmC-28 (¹³C NMR) [9]
Molecular ionm/z 454[M]⁺- [1]

Phytochemical Distribution in Medicinal Plants (Gibbaria ilicifolia, Uncaria sinensis)

Oleanonic acid represents a structurally significant triterpenoid compound with documented occurrence across diverse medicinal plant species. The compound has been specifically identified in Gibbaria ilicifolia and Uncaria sinensis, two medicinally important species that exemplify the widespread distribution of oleanane-type triterpenoids in nature [1] .

Gibbaria ilicifolia, belonging to the Oleaceae family, contains oleanonic acid primarily in its methyl ester form. This plant species represents a notable source of oleanane-type triterpenoids, with the compound being detected through standard phytochemical extraction procedures [1]. The presence of oleanonic acid in Gibbaria ilicifolia contributes to the plant's traditional medicinal applications, though the exact concentrations and seasonal variations require further investigation.

Uncaria sinensis, commonly known as Chinese cat's claw, belongs to the Rubiaceae family and has been extensively used in Traditional Chinese Medicine for treating fevers and various nervous disorders [3] [4]. The species contains oleanonic acid alongside other bioactive compounds, including alkaloids such as rhynchophylline and pteropodine [5]. Microwave-assisted extraction methods have been employed to isolate oleanonic acid from Uncaria sinensis, utilizing ultra-pure water as the extraction solvent under optimized conditions of 100°C for 20 minutes [3].

The phytochemical distribution of oleanonic acid extends beyond these two species to encompass a broad range of medicinal plants across different botanical families. The compound has been identified in species including Olea europaea (olive), Syzygium aromaticum (clove), Lantana camara, Ligustrum lucidum, Ocimum sanctum (holy basil), Phytolacca americana (American pokeweed), Vitis vinifera (grape), and numerous other medicinally significant species [6] [7] [8].

These plants demonstrate varying concentrations of oleanonic acid and related oleanane-type triterpenoids, with extraction methods ranging from traditional maceration techniques to modern microwave-assisted and ultrasound-assisted extraction procedures. The distribution patterns suggest that oleanonic acid biosynthesis represents a conserved metabolic pathway across multiple plant lineages, contributing to the compounds' widespread occurrence in nature [9] [7].

Biogenetic Relationships to Oleanane-Type Triterpenoids

Oleanonic acid belongs to the expansive family of oleanane-type triterpenoids, which constitute one of the largest groups within the triterpene class of natural products. The biogenetic relationships between oleanonic acid and other oleanane-type compounds reflect a complex network of enzymatic transformations that generate structural diversity from common precursor molecules [10] [11].

The fundamental structural framework of oleanane-type triterpenoids originates from the pentacyclic triterpene skeleton, characterized by five fused six-membered rings designated as rings A, B, C, D, and E. Oleanonic acid shares this basic architectural foundation with related compounds including oleanolic acid, maslinic acid, and erythrodiol, differing primarily in the oxidation state and functional group modifications at specific carbon positions [11] [12].

The biogenetic relationship between oleanonic acid and oleanolic acid represents a particularly significant connection within this chemical family. Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) serves as a direct precursor to oleanonic acid through additional oxidation reactions. The structural transformation involves the conversion of the hydroxyl group at the C-3 position to a ketone group, resulting in the formation of oleanonic acid (3-oxoolean-12-en-28-oic acid) [10] [12].

This oxidative modification represents a common theme in oleanane-type triterpenoid biosynthesis, where cytochrome P450 enzymes catalyze sequential oxidation reactions to generate structural diversity. The process involves multiple enzymatic steps, with each transformation contributing to the pharmacological properties and biological activities of the resulting compounds [10] [13].

The biogenetic relationships extend to include other structurally related compounds such as β-amyrin, the fundamental oleanane precursor from which all oleanane-type triterpenoids derive. β-amyrin undergoes a series of oxidative modifications at various carbon positions, particularly at C-28, C-2α, and C-6β, to produce the diverse array of oleanane-type triterpenoids observed in nature [14] [13].

These biogenetic pathways demonstrate remarkable conservation across plant species, with similar enzymatic machinery producing analogous compounds in phylogenetically diverse plant families. The evolutionary conservation of these biosynthetic pathways suggests their fundamental importance in plant metabolism and defense mechanisms [12] [13].

Enzymatic Oxidation Mechanisms (Cytochrome P450 CYP716A Subfamily)

The biosynthesis of oleanonic acid and related oleanane-type triterpenoids involves sophisticated enzymatic oxidation mechanisms mediated primarily by cytochrome P450 monooxygenases belonging to the CYP716A subfamily. These enzymes represent critical components in the structural diversification of triterpene scaffolds, catalyzing site-specific oxidation reactions that generate the chemical diversity observed in oleanane-type compounds [10] [15].

The cytochrome P450 CYP716A subfamily encompasses a diverse group of enzymes that have been functionally characterized across multiple plant species. Key members include CYP716A12 from Medicago truncatula, CYP716A254 from Anemone flaccida, CYP716A147, CYP716A48 from Olea europaea, and CYP716A419 from Nicotiana attenuata [10] [15] [16] [13].

CYP716A12 represents the first functionally characterized member of the CYP716A subfamily and serves as a model enzyme for understanding the catalytic mechanisms involved in oleanane-type triterpenoid biosynthesis. This multifunctional enzyme catalyzes β-amyrin 28-oxidase activity, converting β-amyrin to oleanolic acid through a series of three consecutive oxidation steps at the C-28 position [10] [17].

The enzymatic mechanism involves the sequential introduction of hydroxyl, aldehyde, and carboxyl groups at the C-28 position, proceeding through the intermediates erythrodiol and oleanolic aldehyde before reaching the final product oleanolic acid. This three-step oxidation process demonstrates the multifunctional nature of CYP716A subfamily enzymes, which can catalyze multiple oxidation reactions on the same substrate [10] [14].

CYP716A254 from Anemone flaccida specifically catalyzes the formation of oleanolic acid from β-amyrin during oleanane-type triterpenoid saponin biosynthesis. Heterologous expression studies in yeast have confirmed that CYP716A254 oxidizes β-amyrin at the C-28 position to produce oleanolic acid, demonstrating the conserved functionality of CYP716A subfamily enzymes across different plant species [18] [16].

The enzymatic oxidation mechanisms extend beyond the CYP716A subfamily to include related cytochrome P450 enzymes from the CYP716C and CYP716E subfamilies. CYP716C67 from Olea europaea mediates 2α oxidation of oleanane-type and ursane-type triterpene scaffolds, producing maslinic acid and corosolic acid respectively [15]. CYP716C87 from Nicotiana attenuata catalyzes C-2α hydroxylation of various triterpene substrates, while CYP716E107 performs C-6β hydroxylation reactions [13] [19].

The structural basis for substrate specificity and catalytic activity in CYP716A subfamily enzymes involves specific amino acid residues located within substrate recognition sites. Key residues including D292, D122, I212, and Q358 have been identified as critical for controlling substrate binding and catalytic efficiency. Site-directed mutagenesis studies have demonstrated that modifications to these residues can alter the product profiles and improve the catalytic activity of CYP716A enzymes [20] [21].

The enzymatic oxidation mechanisms operate through a classical cytochrome P450 catalytic cycle, involving the coordination of molecular oxygen and the transfer of electrons through cytochrome P450 reductase partners. The reaction proceeds through the formation of a high-valent iron-oxo intermediate that abstracts hydrogen from the substrate, followed by radical recombination to introduce the oxygen functionality [10] [14].

These enzymatic systems demonstrate remarkable versatility in their substrate specificity, with individual CYP716A enzymes capable of oxidizing multiple triterpene substrates including β-amyrin, α-amyrin, and lupeol. This multifunctional capacity enables the production of diverse oleanane-type, ursane-type, and lupane-type triterpenoids from common precursor molecules [10] [14] [17].

The regulation of CYP716A subfamily enzyme expression responds to various environmental stimuli including abscisic acid, methyl jasmonate, salicylic acid, gibberellic acid, and abiotic stress conditions. This regulatory flexibility allows plants to modulate triterpenoid biosynthesis in response to changing environmental conditions and metabolic demands [13] [19].

XLogP3

7.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

454.34469533 g/mol

Monoisotopic Mass

454.34469533 g/mol

Heavy Atom Count

33

Appearance

Powder

Wikipedia

3-Oxo-olean-12-en-28-oic acid

Dates

Last modified: 09-12-2023
[1]. Giner-Larza EM et al.Oleanonic acid, a 3-oxotriterpene from Pistacia, inhibits leukotriene synthesis and has anti-inflammatory activity.Eur J Pharmacol.Sep 28;428(1):137-43.doi:10.1016/S0014-2999(01)01290-0(2001)


[2]. Fabio Mengoni.Anti-HIV Activity of Oleanolic Acid on Infected Human Mononuclear Cells.Planta Med 68(2): 111-114.DOI: 10.1055/s-2002-20256(2002)

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